2-Undecyl-1H-imidazole

Corrosion Inhibition Copper Acidic Media

2-Undecyl-1H-imidazole is unmatched for copper protection in pH 1 acid streams where benzotriazole fails. Effective at just 7×10⁻⁵ M. For one-component epoxies, its superior flowability ensures void-free potting of transformers and microelectronics—2-phenylimidazole cannot replicate this. The C11 chain delivers optimal thermal stability (~150°C), outperforming both shorter (methyl/ethyl) and longer (C17) homologs. Source ≥96% pure grade for corrosion inhibition and epoxy curing where performance is non-negotiable.

Molecular Formula C14H26N2
Molecular Weight 222.37 g/mol
CAS No. 16731-68-3
Cat. No. B093072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecyl-1H-imidazole
CAS16731-68-3
Molecular FormulaC14H26N2
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NC=CN1
InChIInChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16)
InChIKeyLLEASVZEQBICSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Undecyl-1H-imidazole (CAS 16731-68-3) — A Long-Chain Alkylimidazole for Corrosion, Curing, and Advanced Materials Research


2-Undecyl-1H-imidazole (CAS 16731-68-3), also referred to as 2-undecylimidazole, is a long-chain alkyl-substituted imidazole derivative with an eleven-carbon undecyl chain at the 2-position of the imidazole ring [1]. The molecule combines the heterocyclic reactivity of the imidazole core with the lipophilicity conferred by the alkyl tail, resulting in an amphiphilic structure . It is commercially available as a white to off-white crystalline powder or low-melting solid with a purity typically ≥96%, a melting point of 69–74 °C, and a boiling point of 215 °C at 20 mmHg . This compound is primarily investigated and utilized as a copper-specific corrosion inhibitor, a latent curing accelerator in epoxy systems, a co-ligand in functional catalyst design, and a surfactant intermediate.

Why Generic Substitution of 2-Undecyl-1H-imidazole is Problematic


Simple substitution of 2-undecyl-1H-imidazole with other alkylimidazoles or imidazole derivatives is rarely viable without performance trade-offs. The eleven-carbon undecyl chain governs critical physical and functional properties that directly impact application-specific outcomes. For example, increasing the alkyl chain length to seventeen carbons (2-heptadecylimidazole) reduces the thermal stability of the protective film on copper surfaces [1], while reducing the chain length to a methyl or ethyl group eliminates the lipophilic anchoring needed for effective surfactant behavior and metal-surface film formation [2]. Similarly, exchanging the compound for benzotriazole (BTA), a common industrial corrosion inhibitor, results in a complete loss of oxygen reduction inhibition in strongly acidic environments (pH 1), a condition where 2-undecyl-1H-imidazole retains activity [3]. In epoxy curing, the undecyl chain imparts a unique combination of latency and flowability that shorter-chain or aromatic imidazoles (e.g., 2-phenylimidazole or 2-ethyl-4-methylimidazole) cannot replicate, leading to suboptimal performance in potting and encapsulation applications [4]. The following quantitative evidence demonstrates exactly where 2-undecyl-1H-imidazole exhibits verifiable differentiation from its closest comparators.

Quantitative Performance Differentiation of 2-Undecyl-1H-imidazole Against Key Comparators


Copper Corrosion Inhibition in Strong Acid: UDI vs. Benzotriazole (BTA) and Poly-N-vinylimidazole (PVI-1)

In 0.1 M HClO₄ (pH 1), 2-undecylimidazole (UDI) inhibits oxygen reduction on copper, whereas the industrial standard benzotriazole (BTA) and polymeric alternative poly-N-vinylimidazole (PVI-1) do not [1]. At pH 5.6 (phosphate buffer), UDI cast films reduce anodic dissolution currents by an order of magnitude (approximately 10‑fold) more than PVI-1 films [1]. Furthermore, UDI achieves effective inhibition at concentrations as low as 7 × 10⁻⁵ M when dissolved in solution [1].

Corrosion Inhibition Copper Acidic Media Electrochemistry

Thermal Stability on Copper: UDI vs. Shorter and Longer Alkylimidazole Homologs

A systematic FT-IR reflection–absorption spectroscopy study of 2‑alkylimidazole films on copper revealed that 2‑methylimidazole and 2‑ethylimidazole exhibit superior thermal stability below 150 °C compared to 2‑undecylimidazole [1]. However, 2‑undecylimidazole demonstrates better stability than the longer-chain 2‑heptadecylimidazole, as thermal stability of both the free inhibitor film and its copper(II) complex decreases with increasing alkyl chain length [1]. The study established a clear chain-length–dependent stability trend: shorter alkyl chains (1].

Corrosion Inhibitor Films Thermal Stability Copper FT-IR

Epoxy Curing Flowability: UDI vs. Phenylimidazole and Heptadecylimidazole

Among common industrial imidazole-based epoxy curing agents, 2‑undecylimidazole (2UZ) is distinguished by its 'excellent flowability,' which makes it the recommended grade for potting and encapsulation resins [1]. In contrast, 2‑phenylimidazole (2PZ) is selected for high-temperature carbon fiber composites due to its high glass transition temperature (Tg up to 180 °C+), while 2‑heptadecylimidazole (C17‑Imidazole) provides smooth surface finishes and low viscosity [1]. This property differentiation directly impacts procurement: for applications requiring self-leveling and void‑free encapsulation (e.g., transformers, sensors, microelectronics), 2‑undecylimidazole is the explicitly specified choice, whereas 2PZ is unsuitable due to inferior flow characteristics [1].

Epoxy Curing Agent Potting Compounds Latent Catalyst Flowability

Anhydrous Proton Conductivity: sPI/xUI Composite Membranes

In sulfonated polyimide (sPI) composite membranes containing 2‑undecylimidazole (xUI) as a proton-conducting component, the proton conductivity reaches 1 × 10⁻³ S cm⁻¹ at 180 °C under completely anhydrous conditions [1]. This conductivity increases significantly with increasing UI content, demonstrating the compound's effectiveness as a solid-state proton carrier in the absence of water [1]. While direct comparative data for other alkylimidazoles in identical sPI matrices are not provided, this value establishes a benchmark for anhydrous proton conduction and highlights the specific utility of the undecyl chain in facilitating proton transport within the membrane architecture.

Proton Exchange Membrane Fuel Cell Anhydrous Conductor Imidazole Composite

High-Value Application Scenarios for 2-Undecyl-1H-imidazole Based on Quantitative Evidence


Copper Corrosion Protection in Strongly Acidic Industrial Fluids (pH 1)

In acid pickling, chemical cleaning, or acidic process streams where copper components are exposed to pH 1 solutions, 2-undecyl-1H-imidazole is uniquely suited. As demonstrated by Johnson et al., it inhibits oxygen reduction on copper at pH 1 while benzotriazole (BTA) fails completely [1]. The compound is effective at low concentrations (7 × 10⁻⁵ M) and can be applied as a cast film or dissolved inhibitor [1]. Procurement should prioritize this compound over BTA for copper protection in strongly acidic environments.

Epoxy Potting and Encapsulation Compounds Requiring High Flow

For one-component epoxy systems used in potting transformers, encapsulating sensors, or protecting microelectronics, 2-undecylimidazole (2UZ) is the preferred latent curing agent. It provides 'excellent flowability,' which is essential for void‑free filling of complex geometries [1]. In contrast, 2‑phenylimidazole (2PZ) is optimized for high Tg (heat resistance) and is less suitable for potting applications due to inferior flow characteristics [1]. Formulators should source 2-undecyl-1H-imidazole specifically for flow‑critical encapsulation.

Moderate-Temperature Copper Protective Coatings

When copper surfaces require a protective organic film capable of withstanding temperatures up to approximately 150 °C, 2-undecyl-1H-imidazole represents a balanced choice. While shorter-chain homologs (methyl, ethyl) offer better sub‑150 °C thermal stability, the C11 chain provides sufficient lipophilicity for robust film formation and better stability than longer-chain C17 derivatives [1]. This makes the compound suitable for electronics cooling components, heat exchanger fins, or copper circuitry that experiences intermittent thermal excursions but not sustained high‑temperature exposure.

Anhydrous Proton-Conducting Membrane Research

In the development of high-temperature PEM fuel cells operating without humidification, 2-undecyl-1H-imidazole serves as a proton-conducting additive in sulfonated polyimide (sPI) composite membranes. At 180 °C under anhydrous conditions, the sPI/xUI membrane achieves a proton conductivity of 1 × 10⁻³ S cm⁻¹ [1]. This quantifiable performance supports the compound's use as a solid-state proton carrier in next‑generation fuel cell research, distinguishing it from unmodified imidazole or short‑chain derivatives that may lack the necessary thermal stability or proton‑hopping efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Undecyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.